molecular formula C14H17N3O2 B12347924 7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione

7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione

Cat. No.: B12347924
M. Wt: 259.30 g/mol
InChI Key: WRZJYNFHGCHGJC-UHFFFAOYSA-N
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Description

7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione: is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group attached to a hexahydropyrido[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione typically involves a multi-step process. One common method involves the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for various enzymes and receptors .

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific diseases such as cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of 7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: The uniqueness of 7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione lies in its specific structure, which provides a balance of stability and reactivity. This makes it a versatile intermediate for various synthetic applications and a promising candidate for drug development .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

7-benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H17N3O2/c18-13-11-6-7-17(8-10-4-2-1-3-5-10)9-12(11)15-14(19)16-13/h1-5,11-12H,6-9H2,(H2,15,16,18,19)

InChI Key

WRZJYNFHGCHGJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1C(=O)NC(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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